molecular formula C9H7F3O2 B1305597 4-Methoxy-3-(trifluoromethyl)benzaldehyde CAS No. 50823-87-5

4-Methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1305597
CAS No.: 50823-87-5
M. Wt: 204.15 g/mol
InChI Key: UMZQFCFPWAFMRL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Without known targets, the specific mode of action for this compound remains unclear. It’s worth noting that benzaldehyde derivatives are often involved in various chemical reactions, such as the wittig reaction .

Biochemical Pathways

Benzaldehyde derivatives are generally involved in a variety of biochemical processes .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.84 (iLOGP) and 2.75 (XLOGP3) .

Result of Action

As a benzaldehyde derivative, it may participate in various chemical reactions and potentially influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect its solubility and stability . Furthermore, its reactivity may be influenced by the pH and the presence of other chemical species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis Intermediate

One of the primary applications of 4-Methoxy-3-(trifluoromethyl)benzaldehyde is as an intermediate in organic synthesis. It serves as a building block for various chemical reactions, particularly in the synthesis of complex organic molecules.

Synthesis of Fluorinated Compounds

The trifluoromethyl group in this compound enhances its reactivity and selectivity in various chemical reactions. It is often used to synthesize fluorinated derivatives that are valuable in medicinal chemistry. For instance, it can be involved in the preparation of fluorinated heterocycles which are crucial for developing new pharmaceuticals.

Reaction TypeDescription
Nucleophilic SubstitutionThe trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of nucleophiles at specific positions on the aromatic ring.
Aldol ReactionsIt can undergo aldol condensation to form β-hydroxy aldehydes or ketones, which are important intermediates in organic synthesis.

Pharmaceutical Applications

This compound has notable applications in pharmaceutical research due to its structural properties that contribute to drug design.

Anticancer Agents

Research has indicated that compounds derived from this benzaldehyde exhibit anticancer properties. The incorporation of trifluoromethyl groups often leads to enhanced biological activity against cancer cells.

  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for further development .

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound and its derivatives. The presence of the methoxy and trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, making them effective against a range of pathogens.

Compound TypeActivity
Fluorinated DerivativesExhibited potent antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Antifungal AgentsSome derivatives were effective against fungal infections, indicating broad-spectrum antimicrobial potential.

Material Science Applications

In addition to its applications in organic synthesis and pharmaceuticals, this compound is also explored within material science.

Development of Functional Materials

Due to its unique chemical structure, this compound can be used to synthesize functional materials such as polymers and coatings with specific properties like hydrophobicity or thermal stability.

  • Example : Research has shown that incorporating this compound into polymer matrices can improve the overall performance characteristics such as mechanical strength and thermal resistance .

Comparison with Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Comparison: 4-Methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and can participate in a broader range of chemical reactions .

Biological Activity

4-Methoxy-3-(trifluoromethyl)benzaldehyde (C9H7F3O2) is a synthetic organic compound notable for its diverse biological activities. This article explores its structural characteristics, biological properties, and potential applications based on recent research findings.

Structural Characteristics

The compound features a benzaldehyde structure with a methoxy group and a trifluoromethyl substituent, which significantly influences its chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's electronic properties, potentially leading to increased biological activity.

Table 1: Structural Properties of this compound

PropertyValue
Molecular FormulaC9H7F3O2
Molecular Weight208.15 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that hydrazones derived from this compound demonstrate potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that derivatives containing the trifluoromethyl group can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease. The IC50 values for AChE inhibition range from 46.8 to 137.7 µM, indicating moderate potency compared to other known inhibitors .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing novel derivatives of this compound through Claisen–Schmidt condensation reactions. The resulting compounds were characterized using single-crystal X-ray diffraction, revealing their potential for enhanced biological activity due to structural modifications .
  • Enzyme Inhibition : In a comparative analysis of various hydrazone derivatives, it was found that those derived from this compound exhibited balanced inhibition of both AChE and butyrylcholinesterase (BuChE), suggesting their utility in cognitive enhancement therapies .
  • Anticancer Potential : Additional investigations into the anticancer properties of this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms. The presence of the trifluoromethyl group appears to enhance the cytotoxic effects against several cancer cell lines .

Table 2: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)
AntimicrobialStaphylococcus aureusNot specified
Anti-inflammatoryCOX/LOXNot specified
NeuroprotectiveAChE46.8 - 137.7
AnticancerVarious cancer cell linesNot specified

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQFCFPWAFMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379501
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50823-87-5
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50823-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50823-87-5
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Synthesis routes and methods

Procedure details

A mixture of 8.5 g 2-trifluoromethyl anisole and 7.0 g hexamethylene tetramine was stirred at 90° C. for 1.5 hr in 80 ml trifluoroacetic acid. The reaction solution was evaporated. The resulting residue was dissolved in ethyl acetate, and it was added dropwise into ice-cooled saturated aqueous sodium bicarbonate. The ethyl acetate layer was recovered and washed with brine. It was dried over anhydrous magnesium sulfate, filtered, and evaporated. The resulting residue was purified by silica gel column chromatography to give 5.8 g of 3-trifluoromethyl-p-anisaldehyde.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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